![molecular formula C21H19ClN4O B6535441 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine CAS No. 1049249-48-0](/img/structure/B6535441.png)
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (referred to as Compound A) is a heterocyclic compound with potential therapeutic applications. Its structure combines a pyridazine core with a piperazine moiety.
Applications:Antipsychotic Agents: Compound A has been investigated as a potential antipsychotic agent due to its interaction with dopamine receptors. Researchers explore its affinity for D4 receptors, aiming to develop novel antipsychotic drugs .
Materials Science and Organic Electronics
Overview: Pyridazine-based compounds have applications in materials science, particularly organic electronics.
Applications:Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Compounds with similar structures have been reported to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels and neuronal activity.
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) , which suggests that this compound might have acceptable pharmacokinetic properties.
properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-8-6-17(7-9-18)21(27)26-14-12-25(13-15-26)20-11-10-19(23-24-20)16-4-2-1-3-5-16/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPBCGFBWNCTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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